molecular formula C45H53ClF4N9O19PS B130373 ATRIPLA CAS No. 731772-50-2

ATRIPLA

Cat. No.: B130373
CAS No.: 731772-50-2
M. Wt: 1198.4 g/mol
InChI Key: QDRMCFDXPIEYGX-NWRGJBOJSA-N
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Mechanism of Action

Target of Action

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate are antiretroviral drugs used in the treatment of HIV-1 infection . They target the reverse transcriptase enzyme of the HIV-1 virus . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) .

Mode of Action

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate inhibit the action of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus . Efavirenz binds to a specific site on the reverse transcriptase enzyme, causing a disruption in its activity . Emtricitabine and tenofovir disoproxil fumarate, on the other hand, are incorporated into the viral DNA by the reverse transcriptase enzyme, leading to premature termination of DNA synthesis .

Biochemical Pathways

The action of efavirenz, emtricitabine, and tenofovir disoproxil fumarate affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, these drugs prevent the formation of proviral DNA, thereby blocking the integration of the viral genome into the host cell’s DNA. This prevents the production of new virus particles .

Pharmacokinetics

The pharmacokinetics of these drugs involve absorption, distribution, metabolism, and excretion (ADME). Maximum concentrations of emtricitabine and tenofovir are observed in plasma within 0.5 to 3.0 hours of dosing in the fasted state. Efavirenz peak plasma concentrations are typically reached within 5 hours post-dose .

Result of Action

The result of the action of efavirenz, emtricitabine, and tenofovir disoproxil fumarate is the inhibition of HIV-1 replication, which leads to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slow the progression of HIV-1 infection .

Action Environment

The action, efficacy, and stability of efavirenz, emtricitabine, and tenofovir disoproxil fumarate can be influenced by various environmental factors. For instance, co-infection with hepatitis B virus (HBV) can lead to severe acute exacerbations of hepatitis B when the treatment is discontinued . Additionally, the drugs should be taken on an empty stomach, preferably at bedtime, to improve the tolerability of nervous system symptoms .

Biochemical Analysis

Biochemical Properties

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate interact with various enzymes and proteins in the body. Efavirenz is a non-nucleoside reverse transcriptase inhibitor, which means it binds to and inhibits the function of the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA . Emtricitabine and tenofovir disoproxil fumarate are nucleoside analog reverse transcriptase inhibitors, which incorporate into the viral DNA and cause premature termination .

Cellular Effects

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate have significant effects on various types of cells, particularly those infected with HIV-1. By inhibiting the function of reverse transcriptase, these drugs prevent the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of efavirenz, emtricitabine, and tenofovir disoproxil fumarate involves binding interactions with the reverse transcriptase enzyme, leading to enzyme inhibition and changes in gene expression . By incorporating into the viral DNA, emtricitabine and tenofovir disoproxil fumarate cause premature termination of DNA synthesis, preventing the replication of the virus .

Temporal Effects in Laboratory Settings

The effects of efavirenz, emtricitabine, and tenofovir disoproxil fumarate over time in laboratory settings have been extensively studied. These drugs have been shown to be stable and effective over long periods of use

Metabolic Pathways

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate are involved in the metabolic pathway of reverse transcription in HIV-1 . They interact with the reverse transcriptase enzyme, a key component of this pathway .

Subcellular Localization

The subcellular localization of efavirenz, emtricitabine, and tenofovir disoproxil fumarate is primarily within cells infected with HIV-1, where they interact with the reverse transcriptase enzyme

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRMCFDXPIEYGX-NWRGJBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClF4N9O19PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-50-2
Record name Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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